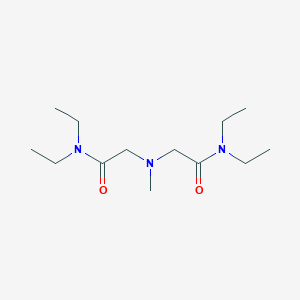
2,2'-(Methylazanediyl)bis(N,N-diethylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Methylazanediyl)bis(N,N-diethylacetamide): is a chemical compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol . This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with metal ions . It is a functionalized diacetamide ligand, which means it has two acetamide groups attached to a central amine nitrogen atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) typically involves the reaction of N,N-diethylacetamide with a methylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: N,N-diethylacetamide and a methylamine derivative.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, acting as a tridentate ligand.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Complexation Reactions: Common reagents include metal salts such as neodymium chloride.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions. The reactions are carried out under controlled conditions to ensure selective substitution.
Major Products:
Complexation Reactions: The major products are metal-ligand complexes, where the ligand coordinates to the metal ion through its nitrogen and oxygen atoms.
Substitution Reactions: The major products depend on the specific substitution reaction but generally involve the replacement of one or more functional groups on the ligand.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) involves its ability to act as a tridentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms . This coordination stabilizes the metal ion and can influence its reactivity and properties. The molecular targets are the metal ions, and the pathways involved include the formation of metal-ligand complexes .
Comparaison Avec Des Composés Similaires
2,2’-(Benzylazanediyl)bis(N,N-dimethylacetamide): This compound has a benzyl group instead of a methyl group, which can influence its complexation behavior and stability.
2,2’-Azanediylbis(N,N-dimethylacetamide): This compound lacks the methyl group, which can affect its binding strength with metal ions.
2,2’-Oxybis(N,N-dimethylacetamide): This ether-functionalized ligand forms weaker complexes with metal ions compared to the amine-functionalized ligand.
Uniqueness: 2,2’-(Methylazanediyl)bis(N,N-diethylacetamide) is unique due to its ability to form thermodynamically strong complexes with metal ions. The presence of the methyl group allows for fine-tuning of the binding strength with metal ions, which is not possible with ether-functionalized ligands .
Propriétés
Formule moléculaire |
C13H27N3O2 |
|---|---|
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
2-[[2-(diethylamino)-2-oxoethyl]-methylamino]-N,N-diethylacetamide |
InChI |
InChI=1S/C13H27N3O2/c1-6-15(7-2)12(17)10-14(5)11-13(18)16(8-3)9-4/h6-11H2,1-5H3 |
Clé InChI |
HAAKEGMMVLTNLV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CN(C)CC(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)
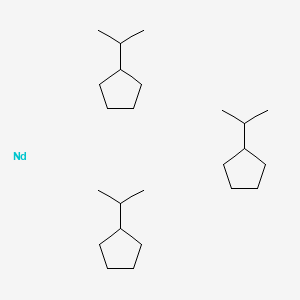
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
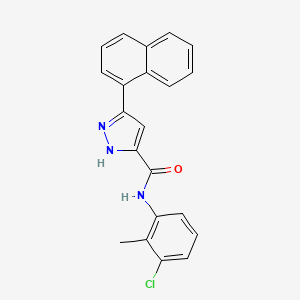
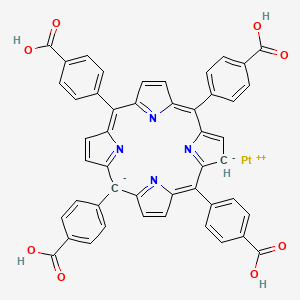

![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione](/img/structure/B12507569.png)

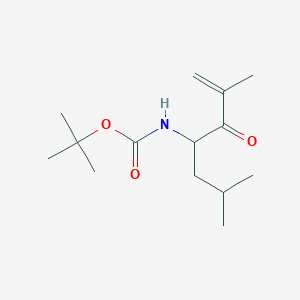
![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)
